![molecular formula C15H14N2 B2410594 2-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole CAS No. 6659-83-2](/img/structure/B2410594.png)
2-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole is an organic compound belonging to the benzodiazole family. This compound is characterized by a benzodiazole ring substituted with a 2-methylphenylmethyl group. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole typically involves the reaction of o-phenylenediamine with 2-methylbenzyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of o-phenylenediamine attacks the benzyl chloride, forming the benzodiazole ring.
Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route, often optimized for higher yields and purity. The reaction is typically carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the benzodiazole ring can lead to the formation of dihydrobenzodiazole derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 2-[(2-methylphenyl)methyl]benzaldehyde or 2-[(2-methylphenyl)methyl]benzoic acid.
Reduction: Formation of 2-[(2-methylphenyl)methyl]-1,2-dihydro-1,3-benzodiazole.
Substitution: Formation of halogenated derivatives such as 2-[(2-methylphenyl)methyl]-5-bromo-1H-1,3-benzodiazole.
Scientific Research Applications
2-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
- 2-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazole
- 2-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazole
- 2-[(2-bromophenyl)methyl]-1H-1,3-benzodiazole
Comparison: 2-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. Compared to its halogenated analogs, the methyl group may confer different electronic properties, affecting its interaction with molecular targets and its overall pharmacokinetic profile.
Properties
IUPAC Name |
2-[(2-methylphenyl)methyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2/c1-11-6-2-3-7-12(11)10-15-16-13-8-4-5-9-14(13)17-15/h2-9H,10H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNEAIKGZNMMIPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC2=NC3=CC=CC=C3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
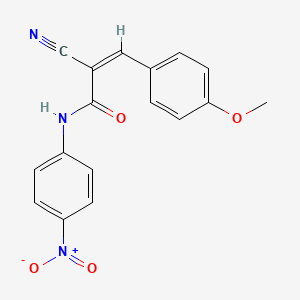
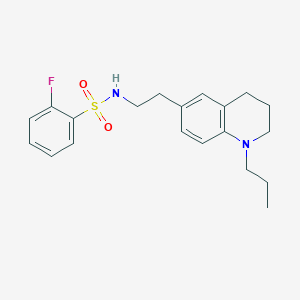

![ethyl 2-{9-methoxy-6H-indolo[2,3-b]quinoxalin-6-yl}acetate](/img/structure/B2410515.png)
![1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(3-hydroxypropyl)urea](/img/structure/B2410516.png)
![2-chloro-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5-nitrobenzamide](/img/structure/B2410517.png)
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2410519.png)

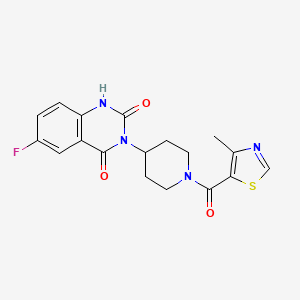
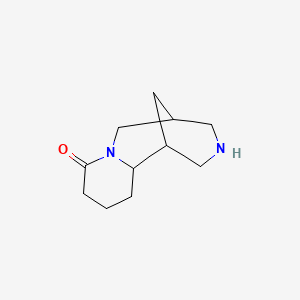

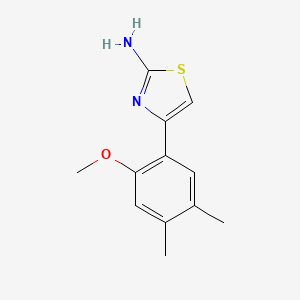

![N-(2-methoxyphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2410533.png)
